molecular formula C15H17N3O5 B13380372 Diethyl 2-[(2-methyl-4-oxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-7-yl)methylidene]propanedioate

Diethyl 2-[(2-methyl-4-oxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-7-yl)methylidene]propanedioate

Cat. No.: B13380372
M. Wt: 319.31 g/mol
InChI Key: CQMBVHMXQLRGLJ-UHFFFAOYSA-N
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Description

Diethyl 2-[(2-methyl-4-oxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-7-yl)methylidene]propanedioate is a complex organic compound featuring a pyrrolo[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[(2-methyl-4-oxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-7-yl)methylidene]propanedioate typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-4-oxo-1,5-dihydropyrrolo[3,2-d]pyrimidine with diethyl malonate under basic conditions, followed by cyclization and subsequent esterification .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[(2-methyl-4-oxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-7-yl)methylidene]propanedioate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Diethyl 2-[(2-methyl-4-oxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-7-yl)methylidene]propanedioate has several scientific research applications:

Mechanism of Action

The mechanism by which diethyl 2-[(2-methyl-4-oxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-7-yl)methylidene]propanedioate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-[(2-methyl-4-oxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-7-yl)methylidene]propanedioate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H17N3O5

Molecular Weight

319.31 g/mol

IUPAC Name

diethyl 2-[(2-methyl-4-oxo-3,5-dihydropyrrolo[3,2-d]pyrimidin-7-yl)methylidene]propanedioate

InChI

InChI=1S/C15H17N3O5/c1-4-22-14(20)10(15(21)23-5-2)6-9-7-16-12-11(9)17-8(3)18-13(12)19/h6-7,16H,4-5H2,1-3H3,(H,17,18,19)

InChI Key

CQMBVHMXQLRGLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CNC2=C1N=C(NC2=O)C)C(=O)OCC

Origin of Product

United States

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